molecular formula C6H11Cl2N3O2 B6217406 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride CAS No. 2742653-32-1

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride

Cat. No.: B6217406
CAS No.: 2742653-32-1
M. Wt: 228.1
InChI Key:
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Description

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride typically involves the cyclocondensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-amino-3-methyl-1H-pyrazole with chloroacetic acid under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency and reduce the cost of production is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-pyrazole-4-carboxylic acid
  • 4-amino-1H-pyrazole-3-carboxylic acid
  • 5-amino-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the acetic acid moiety at the 1-position allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2742653-32-1

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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